Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate
Description
Chemical Identity and Nomenclature
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate is formally identified by the CAS registry number 79820-01-2 and the European Community (EC) number 279-315-2 . Its molecular formula, C₈H₁₈N₂O₅S , corresponds to a molar mass of 254.30 g/mol , as derived from stoichiometric calculations. The compound’s nomenclature reflects its bifunctional structure:
- A trimethylammonium cation [(CH₃)₃N⁺CH₂] forms the cationic core.
- A 1-oxoallyl (acryloyl) group [CH₂=CHCO] is appended via an aminomethyl bridge [-NH-CH₂-].
- A methyl sulphate anion [CH₃OSO₃⁻] serves as the counterion.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 79820-01-2 |
| EC Number | 279-315-2 |
| Molecular Formula | C₈H₁₈N₂O₅S |
| Molar Mass | 254.30 g/mol |
| IUPAC Name | Methyl sulfate; trimethyl[(prop-2-enamidomethyl)azanium] |
The compound’s structural complexity is further evidenced by its canonical SMILES notation : C[N+](C)(C)CNC(=O)C=C.COS(=O)(=O)[O-], which delineates the connectivity between the quaternary ammonium center and the acryloyl-methanesulfonate groups.
Historical Development and Discovery
The synthesis of this compound emerged from mid-20th-century advancements in quaternary ammonium chemistry, particularly methods involving alkylation of tertiary amines . Early protocols typically involved reacting trimethylamine with halogenated or sulfonated precursors under controlled conditions to achieve selective N-alkylation. For instance:
$$
\text{(CH₃)₃N + ClCH₂NHCOCH=CH₂ → [(CH₃)₃NCH₂NHCOCH=CH₂]⁺Cl⁻}
$$
Subsequent anion exchange with methyl sulfate yielded the final product.
This synthetic pathway aligns with broader trends in developing water-soluble quaternary ammonium salts for industrial and biomedical applications. Unlike simpler analogues such as benzalkonium chloride , the integration of an acryloyl group in this compound introduced reactive unsaturation, enabling participation in polymerization or conjugation reactions.
Position Within Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) are classified by their cationic nitrogen center bonded to four organic substituents. This compound occupies a unique niche within this family due to:
Structural Hybridity
- Cationic Head : The trimethylammonium group ensures strong polarity and water solubility.
- Reactive Tail : The acryloyl moiety provides a site for covalent modification, distinguishing it from static QACs like cetrimonium bromide .
- Anionic Partner : Methyl sulfate enhances solubility in polar media compared to halide counterions.
Functional Comparisons
Table 2: Comparative Analysis of Select QACs
| Compound | Cationic Core | Anion | Key Applications |
|---|---|---|---|
| Benzalkonium chloride | Alkylbenzyldimethyl | Cl⁻ | Disinfectant |
| Cetrimonium bromide | Cetyltrimethyl | Br⁻ | Surfactant |
| Trimethyl...methyl sulphate | Trimethylacryloyl | CH₃OSO₃⁻ | Polymer precursors |
Properties
CAS No. |
79820-01-2 |
|---|---|
Molecular Formula |
C8H18N2O5S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
methyl sulfate;trimethyl-[(prop-2-enoylamino)methyl]azanium |
InChI |
InChI=1S/C7H14N2O.CH4O4S/c1-5-7(10)8-6-9(2,3)4;1-5-6(2,3)4/h5H,1,6H2,2-4H3;1H3,(H,2,3,4) |
InChI Key |
LCDMPDGHVYVCFL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CNC(=O)C=C.COS(=O)(=O)[O-] |
Related CAS |
65505-13-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate typically involves the reaction of 3-amino-2-propenoic acid methyl ester with trimethylamine and methyl sulphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxoallyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate has been studied for its antimicrobial properties. Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit significant antibacterial and antifungal activity. These properties make it a candidate for use in disinfectants and antiseptic formulations. For example, studies have shown that QACs can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, which are critical targets in healthcare settings .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery agent. Its cationic nature allows it to interact with negatively charged biological membranes, facilitating the transport of therapeutic agents across cellular barriers. This property is particularly valuable in developing targeted drug delivery systems that improve the bioavailability of poorly soluble drugs .
Biochemical Applications
Enzyme Stabilization
this compound has been explored for its role in stabilizing enzymes during biochemical reactions. The compound can enhance enzyme activity by providing a suitable environment that prevents denaturation under varying pH and temperature conditions. This application is crucial in industrial biotechnology where enzyme stability is paramount for efficient production processes .
Surface Modification
In material science, this compound can be used for surface modification of polymers to impart antimicrobial properties. By incorporating this compound into polymer matrices, researchers can create surfaces that resist microbial colonization, which is beneficial for medical devices and packaging materials .
Case Studies
Mechanism of Action
The mechanism of action of Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trimethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium Methyl Sulphate (CAS: 93941-88-9)
- Structural Differences: Replaces the amino-methyl bridge with an ether-oxygen linkage, altering reactivity. The molecular formula is C₁₀H₂₁NO₆S, with a higher oxygen content .
- Applications: Functions as a reactive surfactant in emulsions, leveraging its acryloyl group for copolymerization. Its ether linkage reduces nucleophilic reactivity compared to the amino group in the target compound .
- Solubility: Exhibits moderate solubility in polar solvents (e.g., water: ~50 mg/L at 25°C) but lower solubility in non-polar media due to the hydrophilic sulphate group .
Dodecyltrimethylammonium Methyl Sulphate (CAS: 81646-13-1)
- Structural Differences: Features a long dodecyl (C₁₂) chain instead of the acryloyl-containing group. Molecular formula: C₁₆H₃₇NO₄S .
- Applications : A cationic surfactant used in personal care products (e.g., conditioners) for its emulsifying and antistatic properties. Lacks polymerizable groups, limiting its use in reactive systems .
- Physicochemical Properties :
Behentrimonium Methosulfate (CAS: 81646-13-1)
- Structural Differences : Contains a docosyl (C₂₂) chain, making it a high-molecular-weight surfactant (MW: 479.81 g/mol) .
- Applications : Used in cosmetics as a conditioning agent. Its long alkyl chain enhances lipid compatibility but reduces solubility in water (7.2 g/L in organic solvents) .
- Thermal Stability : Stable up to 150°C, compared to the target compound’s lower thermal stability (decomposes ~100°C) due to its reactive acryloyl group .
Functional Group Comparisons
Table 1: Key Functional Groups and Their Impacts
Table 2: Physicochemical Properties
| Compound (CAS) | Molecular Weight (g/mol) | Water Solubility (25°C) | LogP | |
|---|---|---|---|---|
| 40820-77-7 (Target) | 283.34 | ~100 mg/L | 1.2 | |
| 93941-88-9 | 283.34 | ~50 mg/L | 0.8 | |
| 81646-13-1 (Behentrimonium) | 479.81 | 7 mg/L | 3.01 |
Biological Activity
Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate, also known as trimethyl[2-[(2-methyl-1-oxoallyl)amino]propyl]ammonium methyl sulfate, is a quaternary ammonium compound with significant biological activity. This compound has garnered attention for its potential applications in antimicrobial therapies and other biological functions. This article reviews its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C₁₁H₂₄N₂O₅S
- Molar Mass : 296.38 g/mol
- CAS Number : 51441-65-7
- EINECS Number : 257-207-6
Antimicrobial Activity
This compound exhibits notable antibacterial and antifungal properties. The compound has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at specific concentrations.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
| Pseudomonas aeruginosa | 512 µg/mL |
| Candida albicans | 128 µg/mL |
The compound's efficacy against Staphylococcus aureus and Escherichia coli indicates its potential utility in treating infections caused by these pathogens. Notably, the highest activity was observed with the derivative containing a longer alkyl chain, enhancing its antimicrobial capacity .
The mechanism by which this compound exerts its antimicrobial effects involves disruption of microbial cell membranes. The quaternary ammonium structure allows it to interact with phospholipid bilayers, leading to increased permeability and eventual cell lysis .
Study 1: Antifungal and Antibacterial Testing
In a study evaluating various derivatives of ammonium salts, this compound was among those tested for antifungal and antibacterial properties. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic yeast strains such as Candida spp. .
Study 2: Synergistic Effects with Other Compounds
Another research highlighted the synergistic effects of this compound when combined with other antimicrobial agents. The combination therapy showed enhanced efficacy against resistant strains of bacteria, suggesting potential applications in multi-drug resistant infections .
Q & A
Basic: What are the established synthetic routes for Trimethyl(((1-oxoallyl)amino)methyl)ammonium methyl sulphate, and what critical parameters influence yield and purity?
Methodological Answer:
The compound is synthesized via alkylation of a tertiary amine precursor (e.g., trimethylamine derivatives) with dimethyl sulfate. Key steps include:
Reaction Conditions : Maintain a molar ratio of 1:1.2 (amine:dimethyl sulfate) in an anhydrous solvent (e.g., ethanol) at 60–80°C for 4–6 hours .
Purification : Post-reaction, neutralize excess dimethyl sulfate with sodium bicarbonate. Isolate the product via solvent evaporation and recrystallization from acetone/water mixtures.
Critical Parameters :
- pH Control : Alkaline conditions (pH 8–9) prevent side reactions.
- Temperature : Excess heat (>80°C) degrades the methyl sulfate group.
- Moisture Avoidance : Hydrolysis of dimethyl sulfate competes with alkylation, reducing yield .
Basic: Which spectroscopic and chromatographic methods are most effective for structural elucidation and purity assessment?
Methodological Answer:
Advanced: How can researchers resolve discrepancies in reported solubility data under varying experimental conditions?
Methodological Answer:
Reported water solubility (7 mg/L at 25°C ) may vary due to:
- Ionic Strength : High salt concentrations (e.g., 0.1M NaCl) can enhance solubility via salting-in effects.
- Temperature Gradients : Solubility increases marginally at 40°C (~12 mg/L) but decreases above 50°C due to thermal decomposition.
- Analytical Method : Use nephelometry for low-concentration measurements instead of gravimetry.
Recommendation : Replicate experiments under controlled ionic strength and temperature, using standardized buffers (e.g., phosphate buffer, pH 7.0) .
Advanced: What experimental strategies are recommended for investigating the compound's stability in aqueous solutions across pH ranges?
Methodological Answer:
Accelerated Stability Testing :
- Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH).
- Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
Degradation Pathways :
- Acidic pH : Hydrolysis of the methyl sulfate group to form free sulfate and tertiary amine.
- Alkaline pH : Cleavage of the 1-oxoallyl moiety.
Stabilization Strategies :
Advanced: What methodologies are suitable for studying interactions between this compound and biological macromolecules in surfactant-mediated systems?
Methodological Answer:
Micelle Formation Analysis :
- Surface Tension Measurements : Determine critical micelle concentration (CMC) using a Du Noüy ring tensiometer. Expected CMC: ~0.5 mM in water .
Protein Interaction Studies :
- Fluorescence Quenching : Monitor tryptophan emission shifts in bovine serum albumin (BSA) at 340 nm upon surfactant binding.
- Circular Dichroism : Assess conformational changes in BSA’s α-helix content.
Membrane Permeability Assays :
- Use liposomal models with calcein dye release kinetics to evaluate surfactant-induced membrane disruption .
Advanced: How can researchers address conflicting data on the compound’s logP values and solvent compatibility?
Methodological Answer:
Reported logP (3.01 at 20°C ) may conflict due to:
- Measurement Technique : Shake-flask vs. HPLC-derived logP.
- Solvent Purity : Trace water in organic solvents alters partitioning.
Resolution Protocol :
Standardize solvent systems (e.g., octanol pre-saturated with water).
Validate via reverse-phase HPLC using a calibration curve with known logP standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
